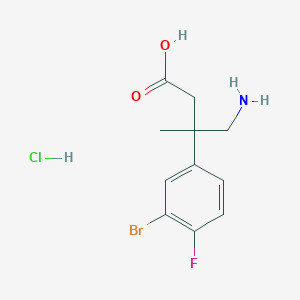
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glutamic acid and belongs to the class of non-NMDA (N-methyl-D-aspartate) receptor agonists. AMPA is known for its ability to stimulate the central nervous system and has been studied for its potential use in treating various neurological disorders.
Wirkmechanismus
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride works by binding to the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. This binding results in the opening of ion channels, leading to the influx of cations such as sodium and calcium into the neuron. This influx of ions results in the depolarization of the neuron, leading to the propagation of the action potential and the release of neurotransmitters.
Biochemical and Physiological Effects
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can enhance long-term potentiation, which is a process that is critical for learning and memory. Additionally, 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its ability to selectively activate the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor. This selectivity allows researchers to study the specific effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride on the central nervous system without the interference of other neurotransmitters. However, one limitation of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its potential toxicity. High concentrations of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can lead to excitotoxicity, which is a process that can result in cell death.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride. One potential direction is the development of new drugs that target the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor for the treatment of neurological disorders. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride and its potential use in preventing neurodegenerative diseases. Finally, studies are needed to investigate the potential side effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride and its long-term safety profile.
Conclusion
In conclusion, 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating neurological disorders. Its ability to selectively activate the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor and enhance cognitive function makes it an attractive target for drug development. However, further research is needed to fully understand the mechanisms underlying its effects and its potential side effects.
Synthesemethoden
The synthesis of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride involves the reaction between 3-bromo-4-fluoroaniline and 3-methyl-2-oxopentanoic acid in the presence of a coupling reagent. The product is then purified through recrystallization and converted to its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can enhance cognitive function, improve memory, and reduce the severity of seizures.
Eigenschaften
IUPAC Name |
4-amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2.ClH/c1-11(6-14,5-10(15)16)7-2-3-9(13)8(12)4-7;/h2-4H,5-6,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFQWOFVYOWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC(=C(C=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2950447.png)

![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2950450.png)


![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)

![6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950464.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)
![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)